Compound Description: This compound exists as a zwitterion and forms monohydrate crystals. The structure contains a tetrahydropyridinium ring in an envelope conformation, nearly coplanar with an imidazoline ring. Water molecules bridge neighboring zwitterions through hydrogen bonding, creating chains and ribbons within the crystal lattice [].
Compound Description: JNJ 54166060 is a potent antagonist of the P2X7 receptor. It demonstrates good oral bioavailability, low-moderate clearance in preclinical models, and an acceptable safety profile. This compound exhibits a unique CYP profile and acts as a regioselective inhibitor of midazolam CYP3A metabolism [].
(S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 29) and (S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 35)
Compound Description: These compounds are potent P2X7 antagonists identified through a novel dipolar cycloaddition reaction and Cope elimination sequence []. They exhibit potent P2X7 receptor occupancy at low doses in rat models. Notably, compound 35 demonstrates good solubility and tolerability in preclinical studies, leading to its selection as a clinical candidate for investigating mood disorders [].
Compound Description: This series of 4-azaindazole compounds are being investigated for their therapeutic potential in treating diseases characterized by Wnt pathway activation, such as cancer, fibrotic disorders, and bone diseases [].
Compound Description: This compound is a derivative of imidazo[4,5-b]pyridine and exists as two independent molecules in its crystal structure. The molecules differ in the conformation of the ester substituent [].
(1H, 3H) Imidazo(4,5-b) Pyridines
Compound Description: This series of compounds, also known as desazopurines, were designed and synthesized as potential inhibitors of Lumazine synthase in Mycobacterium tuberculosis. This enzyme is absent in mammalian cells but present in various microorganisms, making it an attractive target for developing new anti-tuberculosis drugs [].
Imidazo[4,5-b]pyridine derivatives with a 1-benzylpiperazinyl motif
Compound Description: This series of compounds act as potent Aurora kinase inhibitors. Optimization efforts led to the identification of 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (CCT137690), a highly potent and orally bioavailable Aurora kinase inhibitor with in vivo efficacy in inhibiting tumor growth [].
Compound Description: BYK191023 acts as a selective and irreversible inhibitor of inducible nitric oxide synthase (iNOS). It demonstrates time-dependent inhibition in the presence of NADPH, leading to heme loss from iNOS and reduced cytochrome P450 formation [].
N-neopentyl-4-(1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)pyrimidin-2-amine bis(2,2,2-trifluoroacetate), (UR-DEBa148) and (R)-4-[3-(dimethylamino)pyrrolidin-1-yl]-N-neopentylpyrimidin-2-amine bis(2,2,2-trifluoroacetate) (UR-DEBa176)
Compound Description: These compounds are 2,4-diaminopyrimidines that act as potent agonists at the histamine H4 receptors (h/m/rH4Rs) across human, mouse, and rat species. UR-DEBa148 exhibits slight G-protein bias, while the tritiated form of UR-DEBa176 serves as a valuable radioligand for binding studies at h/m/rH4Rs [].
Compound Description: TA-606 is a prodrug of 606A, a potent angiotensin II-receptor antagonist with high bioavailability. It demonstrates a long-lasting hypotensive effect in animal models of hypertension and shows potential as a treatment for hypertension [, ].
2-propyl-3-[2'(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-5-acetyl-4,5,6,7- tetrahydro imidazo [4,5-c]pyridine-4-carboxylic acid disodium salt (606A)
Compound Description: 606A is a novel angiotensin II AT1-receptor antagonist. It demonstrates antihypertensive effects, reduces cardiac hypertrophy, improves endothelium-dependent relaxation, and enhances renal function in animal models of hypertension [, ].
Compound Description: PD123319 is a selective antagonist for the angiotensin II type 2 (AT2) receptor. Studies show that it does not significantly affect basal or LDL-stimulated MCP-1 production in human monocytes []. It also plays a role in the cardioprotective effect of AT1-receptor blockade in acute myocardial ischemia [].
Derivatives of 1,2-bis-sulfonamide
Compound Description: This broad class of compounds act as modulators of chemokine receptors, potentially impacting immune responses and inflammation. The described compounds in this study feature diverse substituents (R1-R18) on the central 1,2-bis-sulfonamide scaffold, leading to variations in their pharmacological profiles [].
Compound Description: This compound is a hexahydropyrazolopyridine derivative. Research has focused on understanding its tautomeric behavior in both crystalline form and solution [].
Overview
4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound characterized by a fused imidazole and pyridine structure. Its molecular formula is C₁₁H₁₂N₄, indicating the presence of four nitrogen atoms within its structure. This compound is part of the imidazopyridine family, known for their diverse pharmacological applications due to their ability to interact with various biological targets. The compound has garnered interest in medicinal chemistry for its potential therapeutic uses, including antimicrobial and anticancer properties.
Synthesis Analysis
Methods
The synthesis of 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves several key steps:
Condensation Reaction: The most common method is the condensation of pyridine-4-carboxaldehyde with 1,2-diaminoethane.
Cyclization: This reaction is followed by cyclization under acidic conditions to form the imidazo[4,5-c]pyridine structure.
Technical Details
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the identity and purity of the synthesized compound. The reaction conditions often require elevated temperatures and may utilize microwave irradiation to enhance yields and reduce reaction times.
Molecular Structure Analysis
Structure
The molecular structure of 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine features a fused ring system that includes both an imidazole and a pyridine moiety. This unique arrangement contributes to its biological activity and chemical properties.
Data
Molecular Formula: C₁₁H₁₂N₄
Molecular Weight: Approximately 200.24 g/mol
CAS Number: 887405-39-2
The structural configuration allows for various interactions with biological molecules, enhancing its pharmacological potential.
Chemical Reactions Analysis
Reactions
4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially saturated derivatives.
Substitution: It is capable of undergoing nucleophilic or electrophilic substitution reactions at the pyridine ring.
Technical Details
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Substitution reactions often involve alkyl halides or acyl chlorides under basic or acidic conditions.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves binding interactions with specific biomolecules. For example, it may inhibit enzymes such as aromatase by binding to their active sites, thereby reducing estrogen biosynthesis. This mechanism underpins its potential applications in treating hormone-dependent cancers.
Physical and Chemical Properties Analysis
Physical Properties
The physical properties of 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine include:
Appearance: Typically appears as a white to off-white solid.
Solubility: Soluble in polar solvents like dimethyl sulfoxide (DMSO) and methanol.
Chemical Properties
Key chemical properties include:
Stability: Relatively stable under standard laboratory conditions.
Reactivity: Exhibits reactivity typical of heterocyclic compounds; can undergo oxidation and substitution reactions.
These properties make it suitable for further chemical modifications and applications in drug development.
Applications
The applications of 4-(Pyridin-4-yl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine span various scientific fields:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent against various diseases due to its biological activities.
Chemical Research: Used as a building block in the synthesis of more complex heterocyclic compounds.
Material Science: Potential applications in developing new materials with specific properties such as conductivity or fluorescence.
Research into this compound's interactions with biological molecules continues to reveal its significance in medicinal chemistry and related fields.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
It is an anticonvulsant, it causes hypothermia, it inhibits the reaction of orientation and it prevents cardiac arrhythmia caused by electric stimulation of the auricule or by Aconitine. Quinoline alkaloid , from plants of the Rutaceae Family >100 mg/kg, in mice, depress the reaction of orientation, decreases the convulsant and lethal action of corazole and strychnine, causes hypothermia; 10-20 mg/kg (i.v.) prevent arrhythmia caused by electric stimulation of the auricule or by Aconitine or CaCl2. It increases the action of chloral hydrate. FOLIOSIDINE(cas 2520-38-9) is an anticonvulsant, it causes hypothermia, it inhibits the reaction of orientation and it prevents cardiac arrhythmia caused by electric stimulation of the auricule or by Aconitine. Quinoline alkaloid, from plants of the Rutaceae Family >100 mg/kg, in mice, depress the reaction of orientation, decreases the convulsant and lethal action of corazole and strychnine, causes hypothermia; 10-20 mg/kg (i.v.) prevent arrhythmia caused by electric stimulation of the auricule or by Aconitine or CaCl2. It increases the action of chloral hydrate.